1-(2-Methylpropyl)cyclobutane-1-carboxylic acid
Overview
Description
1-(2-Methylpropyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is also known by its IUPAC name, 1-isobutylcyclobutanecarboxylic acid . This compound is characterized by a cyclobutane ring substituted with a 2-methylpropyl group and a carboxylic acid functional group.
Preparation Methods
The synthesis of 1-(2-Methylpropyl)cyclobutane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclobutanecarboxylic acid with 2-methylpropyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Methylpropyl)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols or amines. Major products formed from these reactions include ketones, alcohols, esters, and amides.
Scientific Research Applications
1-(2-Methylpropyl)cyclobutane-1-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity .
Comparison with Similar Compounds
1-(2-Methylpropyl)cyclobutane-1-carboxylic acid can be compared with other cyclobutane derivatives such as cyclobutanecarboxylic acid and 1-(2-methylpropyl)cyclobutane. While these compounds share a similar core structure, the presence of the 2-methylpropyl group in this compound imparts unique chemical and physical properties, such as increased hydrophobicity and steric hindrance .
Similar compounds include:
- Cyclobutanecarboxylic acid
- 1-(2-Methylpropyl)cyclobutane
- 1-Isobutylcyclobutane
These compounds differ in their substituents and functional groups, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1-(2-methylpropyl)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)6-9(8(10)11)4-3-5-9/h7H,3-6H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBGKMQRCNIFRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243019 | |
Record name | Cyclobutanecarboxylic acid, 1-(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261269-34-4 | |
Record name | Cyclobutanecarboxylic acid, 1-(2-methylpropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261269-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanecarboxylic acid, 1-(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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